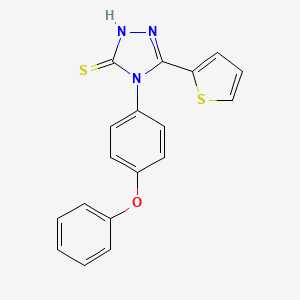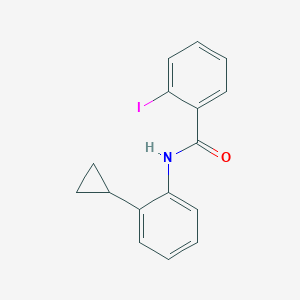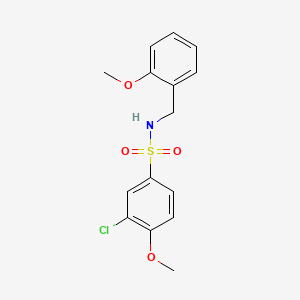![molecular formula C17H19ClN2O4S B3506177 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3506177.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide, also known as CES-101, is a novel compound that has been gaining attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide is not fully understood. However, it has been proposed that N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide targets the mitochondrial respiratory chain complex I, leading to the generation of reactive oxygen species and the induction of cell death. N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide has also been found to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of oncogenic pathways.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide has been found to have several biochemical and physiological effects. In cancer cells, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide has been shown to induce cell cycle arrest at the G2/M phase and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In animal models of neurological disorders, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide has been found to improve cognitive function and reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide for lab experiments include its high potency and selectivity, as well as its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosage and administration route of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide.
Future Directions
There are several future directions for the research of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide. One direction is to optimize the synthesis method of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide to improve its yield, solubility, and stability. Another direction is to investigate the pharmacokinetics and toxicity of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide in animal models and human clinical trials. Moreover, further studies are needed to elucidate the mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide and its potential applications in other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
In conclusion, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide is a promising compound that has shown potential in various scientific research applications, particularly in cancer and neurological research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide and to translate its findings into clinical applications.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide has shown potential in various scientific research applications. In cancer research, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurological research, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-20(25(22,23)16-9-7-13(18)8-10-16)12-17(21)19-14-5-4-6-15(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCOPUUYYEEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(3-methoxyphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B3506103.png)
![N-(4-bromo-2-fluorophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3506115.png)

![N-(4-fluorophenyl)-4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B3506119.png)
![1-({[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3506121.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3506129.png)
![{2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3506131.png)


amino]benzamide](/img/structure/B3506156.png)
![methyl 2-{[N-(4-nitrobenzoyl)glycyl]amino}benzoate](/img/structure/B3506163.png)
![N-(3-methylphenyl)-2-{[2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3506164.png)
![N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3506169.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B3506186.png)